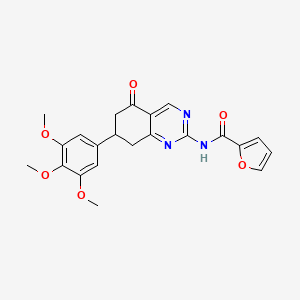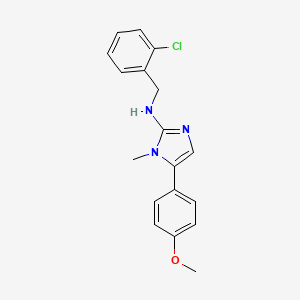![molecular formula C19H19NO3 B15023759 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound that features an indole core structure substituted with a methoxyphenoxyethyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, 2-(2-methoxyphenoxy)ethanol, and acetyl chloride.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation.
Applications De Recherche Scientifique
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the indole core and the specific substitution pattern in 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H19NO3/c1-14(21)16-13-20(17-8-4-3-7-15(16)17)11-12-23-19-10-6-5-9-18(19)22-2/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
OPTOWUPJICDIBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15023693.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15023694.png)
![2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B15023699.png)

![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine](/img/structure/B15023706.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023711.png)
![2-Benzyl-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023713.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023716.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023721.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15023735.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15023745.png)


